molecular formula C14H15ClN2O3 B10813110 1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

Cat. No.: B10813110
M. Wt: 294.73 g/mol
InChI Key: MTSSENIRHIPGNK-UHFFFAOYSA-N
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Description

GI-559377 is a chemical compound known for its unique properties and potential applications in various fields. It is a trifluoromethylated compound, specifically 3,3,3-trifluoro-3-[(2-tetrahydrofuranyl)methyl]propionic acid.

Preparation Methods

The synthesis of GI-559377 involves several steps, typically starting with the preparation of the tetrahydrofuranyl intermediate. The synthetic route includes:

    Step 1: Preparation of the tetrahydrofuranyl intermediate through a reaction involving tetrahydrofuran and a suitable halogenated reagent.

    Step 2: Introduction of the trifluoromethyl group using a trifluoromethylating agent under controlled conditions.

    Step 3: Final coupling of the intermediate with propionic acid to form the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

GI-559377 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

GI-559377 has several scientific research applications:

Mechanism of Action

The mechanism of action of GI-559377 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the disruption of metabolic pathways or the induction of apoptosis in cancer cells. The compound’s trifluoromethyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

GI-559377 can be compared with other trifluoromethylated compounds, such as:

  • 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
  • 3,3,3-Trifluoro-2-methyl-2-propionic acid

These compounds share similar structural features but differ in their specific functional groups and reactivity. GI-559377 is unique due to its tetrahydrofuranyl moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C14H15ClN2O3/c15-10-2-1-3-11(8-10)17-13(18)9-12(14(17)19)16-4-6-20-7-5-16/h1-3,8,12H,4-7,9H2

InChI Key

MTSSENIRHIPGNK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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